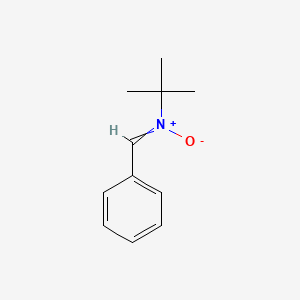
n-tert-butyl-alpha-phenylnitrone
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of n-tert-butyl-alpha-phenylnitrone typically involves the reaction of tert-butylamine with benzaldehyde under specific conditions . The reaction is carried out in the presence of an oxidizing agent to form the N-oxide derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
n-tert-butyl-alpha-phenylnitrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation products.
Reduction: It can be reduced to its corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
n-tert-butyl-alpha-phenylnitrone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of n-tert-butyl-alpha-phenylnitrone involves its interaction with molecular targets and pathways in biological systems. It is known to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress . These interactions contribute to its observed biological effects.
Comparaison Avec Des Composés Similaires
n-tert-butyl-alpha-phenylnitrone can be compared with other similar compounds such as:
N-tert-Butyl-α-phenylnitrone: Shares a similar structure but differs in its specific functional groups.
Phenyl N-tert-butylnitrone: Another closely related compound with similar chemical properties. The uniqueness of this compound lies in its specific N-oxide functional group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-tert-butyl-1-phenylmethanimine oxide |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clé InChI |
IYSYLWYGCWTJSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] |
Description physique |
Solid; [Merck Index] White crystalline needles; [Alfa Aesar MSDS] |
Pression de vapeur |
0.00000043 [mmHg] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details















Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














